2-fluoro-N-[5-methyl-2-(propan-2-yl)cyclohexyl]pyridine-4-carboxamide
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Overview
Description
2-fluoro-N-[5-methyl-2-(propan-2-yl)cyclohexyl]pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of carboxamides. This compound is characterized by the presence of a fluorine atom, a cyclohexyl ring substituted with a methyl and an isopropyl group, and a pyridine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[5-methyl-2-(propan-2-yl)cyclohexyl]pyridine-4-carboxamide typically involves multiple steps:
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Formation of the Cyclohexyl Intermediate: : The initial step involves the synthesis of the cyclohexyl intermediate. This can be achieved through the alkylation of cyclohexanone with isopropyl bromide in the presence of a base such as potassium carbonate, followed by methylation using methyl iodide.
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Introduction of the Fluorine Atom: : The fluorine atom is introduced via a nucleophilic substitution reaction. This can be done by reacting the cyclohexyl intermediate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
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Formation of the Pyridine Carboxamide: : The final step involves the coupling of the fluorinated cyclohexyl intermediate with pyridine-4-carboxylic acid. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclohexyl ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : Reduction reactions can occur at the carboxamide group, converting it to an amine. Typical reducing agents include lithium aluminum hydride and borane.
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Substitution: : The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine carboxamides.
Scientific Research Applications
Chemistry
In chemistry, 2-fluoro-N-[5-methyl-2-(propan-2-yl)cyclohexyl]pyridine-4-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of fluorinated carboxamides with biological macromolecules. Its ability to form hydrogen bonds and interact with hydrophobic regions makes it useful in the study of protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[5-methyl-2-(propan-2-yl)cyclohexyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological macromolecules, while the cyclohexyl and pyridine rings can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-cyclohexylpyridine-4-carboxamide
- N-[5-methyl-2-(propan-2-yl)cyclohexyl]pyridine-4-carboxamide
- 2-chloro-N-[5-methyl-2-(propan-2-yl)cyclohexyl]pyridine-4-carboxamide
Uniqueness
Compared to similar compounds, 2-fluoro-N-[5-methyl-2-(propan-2-yl)cyclohexyl]pyridine-4-carboxamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it more suitable for certain applications in medicinal chemistry and materials science.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-fluoro-N-(5-methyl-2-propan-2-ylcyclohexyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O/c1-10(2)13-5-4-11(3)8-14(13)19-16(20)12-6-7-18-15(17)9-12/h6-7,9-11,13-14H,4-5,8H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVYVJHMNKJECP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)NC(=O)C2=CC(=NC=C2)F)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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